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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic
organic compound of significant interest in medicinal chemistry and organic synthesis. As a
substituted pyridine derivative, its structural motifs are foundational in the development of
various pharmacologically active agents. This technical guide provides a comprehensive
overview of the theoretical properties of 2-Methylisonicotinic acid, summarizing its
physicochemical characteristics, expected spectroscopic data, and its pivotal role as a
synthetic intermediate. Detailed, generalized experimental protocols for its synthesis and
analysis are presented, alongside logical and experimental workflow visualizations to support
further research and development.

Introduction

2-Methylisonicotinic acid (CAS No: 4021-11-8) is a derivative of isonicotinic acid, a well-
established pharmacophore in drug discovery. While isonicotinic acid itself is a precursor to the
anti-tuberculosis drug isoniazid, its methylated analogue serves as a crucial building block for
more complex molecules.[1] The presence of the carboxylic acid, pyridine nitrogen, and methyl
group offers multiple sites for chemical modification, making it a versatile intermediate in the
synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] Notably, derivatives of 2-
methylisonicotinic acid are key components in the synthesis of potent Poly(ADP-ribose)
polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4] This guide aims to
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consolidate the theoretical and known properties of this compound to serve as a foundational
resource for professionals in the field.

Physicochemical and Computational Properties

The fundamental properties of 2-Methylisonicotinic acid are summarized below. These
values, derived from experimental data and computational predictions, are essential for
understanding its behavior in various chemical and biological systems.

Property Value Source(s)

Molecular Formula C7H7NO2 [2][5]

Molecular Weight 137.14 g/mol [2][5]
White to almost white

Appearance [61[7]
powder/crystal

Melting Point 294 - 299 °C (decomposes) [2][3]

Boiling Point (Predicted)

368.2 + 22.0 °C at 760 mmHg

[2](3]

pKa (Predicted) 2.02+£0.10 [2][3]
LogP (Predicted) 1.088 [5]
Topological Polar Surface Area

(TPSA) 50.19 A2 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 2 [5]
Rotatable Bonds 1 [5]
CAS Number 4021-11-8 [2][6]

Spectroscopic Properties (Theoretical)

While detailed experimental spectra are not readily available in the public domain, the expected
spectroscopic characteristics can be inferred from the molecule's structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group
and the three aromatic protons on the pyridine ring, in addition to a broad singlet for the
carboxylic acid proton.

o Aromatic Protons (H3, H5, H6): Expected to appear in the d 7.0-9.0 ppm region. The
specific splitting patterns (doublets, doublet of doublets) will depend on their coupling
constants.

o Methyl Protons (-CHs): A singlet is expected in the upfield region, typically around & 2.5
ppm.

o Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on solvent and
concentration, is expected far downfield, typically 4 10-13 ppm.[3][8]

e 13C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to
the seven carbon atoms in unique chemical environments.

o Carboxylic Carbon (C=0): Expected in the & 165-185 ppm range.[9]

o Pyridine Ring Carbons: Five signals are expected in the aromatic region (& 120-160 ppm).
The carbon attached to the methyl group (C2) and the carboxyl group (C4) will have
distinct shifts from the others.[9][10]

o Methyl Carbon (-CHs): Expected in the upfield region, typically & 15-25 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its key functional
groups.
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. Expected Absorption ] .
Functional Group Vibration Type
Range (cm™?)

O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Alkyl) 3000 - 2850 Stretching
C=0 (Carboxylic Acid) 1725 - 1700 (strong) Stretching
C=C, C=N (Aromatic Ring) 1600 - 1450 (multiple bands) Stretching
C-O (Carboxylic Acid) 1320 - 1210 Stretching

Table data is based on standard IR correlation tables.[5][6][11][12][13]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M*) would be expected
at an m/z of 137. Key fragmentation patterns would likely involve:

e Loss of -OH (m/z 120): A common fragmentation for carboxylic acids.[14]
e Loss of -COOH (m/z 92): Decarboxylation leading to a methylpyridine fragment.[14]

» Further fragmentation of the pyridine ring.

Biological Activity and Pharmacological Relevance

Direct studies on the biological activity of 2-Methylisonicotinic acid are limited. Its primary
significance lies in its role as a key synthetic intermediate for pharmacologically active
compounds.

Intermediate for PARP Inhibitors

2-Methylisonicotinic acid and its derivatives are critical starting materials in the synthesis of
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[4] PARP enzymes are
crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for
tumors with BRCA1/2 mutations. The synthesis of these inhibitors often involves multi-step
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processes where the pyridine scaffold of 2-methylisonicotinic acid is elaborated to fit into the
nicotinamide binding pocket of the PARP enzyme.

Potential Antimicrobial and Anti-inflammatory Activity

The broader class of isonicotinic acid derivatives has demonstrated significant antimicrobial
and anti-inflammatory properties.[1] While not specifically confirmed for the 2-methyl derivative,
its structural similarity to other active compounds suggests it could be a valuable scaffold for
developing new agents in these therapeutic areas.

PARP Inhibitors Application
(e.g., Niraparib) Cancer Therapy
Serves as
2-Methylisonicotinic precursor o Chemical Potential Antimicrobial Application . .
Acid "1 Modification Agents 7 i CHE IS B

Potential Anti-inflammatory Application

Agents Inflammatory Diseases

Click to download full resolution via product page
Role of 2-Methylisonicotinic Acid in Drug Development.

Experimental Protocols (Generalized)

The following sections outline generalized, representative protocols for the synthesis and
analysis of 2-Methylisonicotinic acid based on established chemical principles for similar
compounds.

Synthesis via Oxidation of 2,4-Lutidine

A common method for preparing pyridine carboxylic acids is the oxidation of the corresponding
alkylpyridines. 2-Methylisonicotinic acid can be synthesized by the selective oxidation of the
methyl group at the 4-position of 2,4-lutidine. Potassium permanganate (KMnOa) is a strong
oxidizing agent suitable for this transformation.[15][16]
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Materials:

e 2,4-Lutidine

e Potassium Permanganate (KMnQOa)

o Water (H20)

e Sulfuric Acid (H2SOa4) or Hydrochloric Acid (HCI) for acidification
e Sodium bisulfite (NaHSOs) for quenching excess permanganate
o Ethanol for recrystallization

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical
stirrer, dissolve 2,4-lutidine in water.

o Oxidation: Slowly add a solution of potassium permanganate in water to the stirred 2,4-
lutidine solution. The reaction is exothermic and the addition should be controlled to maintain
a moderate temperature.

o Reaction Monitoring: Heat the mixture to reflux for several hours until the purple color of the
permanganate has disappeared, indicating its consumption. The progress can be monitored
by Thin Layer Chromatography (TLC).

o Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide
(MnO2) byproduct.

e Quenching: Add sodium bisulfite to the filtrate until the solution becomes colorless to destroy
any remaining KMnOa.

« |solation: Carefully acidify the filtrate with a mineral acid (e.g., H2SOa4) to a pH of
approximately 3-4. The product, 2-Methylisonicotinic acid, will precipitate out of the
solution as it is least soluble near its isoelectric point.
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« Purification: Collect the crude product by filtration, wash with cold water, and dry. Further
purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

2,4-Lutidine in
Aqueous Solution

xidant

Add KMnOa solution
Reflux

Reaction Mixture

Filter MnO2

:

Acidify Filtrate
(pH 3-4)

Precipitation of

Crude Product

Filter Product

Crude Product

Recrystallize

Pure 2-Methylisonicotinic

Acid
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Generalized workflow for the synthesis of 2-Methylisonicotinic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and
purity assessment of 2-Methylisonicotinic acid.

5.2.1 High-Performance Liquid Chromatography (HPLC)

Instrumentation & Conditions (Representative):

e Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 um patrticle size).[6][17]
o Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[7][17]

o Mobile Phase B: Acetonitrile or Methanol.[7]

o Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually
increasing the percentage of Mobile Phase B to elute the compound. For example, 5% B to
95% B over 10-15 minutes.

e Flow Rate: 1.0 mL/min.[17]

o Detection: UV detector at a wavelength of ~264 nm, which is near the absorbance maximum
for the parent isonicotinic acid.[18]

e Column Temperature: 30-40 °C.
Sample Preparation:
o Accurately weigh a small amount of the 2-Methylisonicotinic acid sample.

o Dissolve the sample in a suitable diluent, which is often a mixture of the mobile phases (e.g.,
50:50 water:acetonitrile).

« Filter the sample through a 0.45 um syringe filter before injection to remove any particulate
matter.
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General workflow for HPLC analysis.

5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and polar
nature. Therefore, a derivatization step is typically required to convert the carboxylic acid into a
more volatile ester (e.g., a methyl or silyl ester).[19]

Generalized Derivatization (Esterification):
» Dissolve the dried sample in a suitable solvent (e.g., Toluene).

* Add a derivatizing agent such as BFs-Methanol or a silylation agent like BSTFA (N,O-
Bis(trimethylsilyl)trifluoroacetamide).
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e Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the
reaction.

» The resulting solution containing the volatile derivative can then be directly injected into the
GC-MS system.

Conclusion

2-Methylisonicotinic acid is a compound with well-defined physicochemical properties that
make it a valuable and versatile building block in organic synthesis. While direct
pharmacological applications are not extensively documented, its role as a key intermediate,
particularly in the synthesis of advanced cancer therapeutics like PARP inhibitors, is firmly
established. The theoretical spectroscopic data and generalized experimental protocols
provided in this guide offer a solid foundation for researchers and drug development
professionals to utilize this compound effectively in their synthetic and analytical endeavors.
Further experimental work to fully characterize its spectroscopic properties and explore its
potential direct biological activities would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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